1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid
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Overview
Description
1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols, Aldehydes
Substitution: Ethers, Esters
Scientific Research Applications
1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
3-Hydroxyphenylacetic acid: Contains a similar hydroxyphenyl group but lacks the cyclobutane ring, affecting its structural rigidity and reactivity.
Uniqueness: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is unique due to the combination of the cyclobutane ring and the hydroxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1307837-71-3 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7,12H,2,5-6H2,(H,13,14) |
InChI Key |
XPLXXRORHQEJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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